![molecular formula C29H22Cl2N2O3 B3161548 (S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid CAS No. 870823-11-3](/img/structure/B3161548.png)
(S)-4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzoic acid
Overview
Description
The compound is related to the class of drugs known as GLP-1 receptor agonists . These drugs are used in the treatment of diabetes and have been shown to have good safety and tolerability . They are able to overcome the short half-life of natural GLP-1 in vivo and can exist stably in patients for a long time .
Scientific Research Applications
Efficient Synthesis Techniques
Research has focused on efficient synthesis techniques for compounds with similar structures, highlighting the importance of regioselective synthesis processes. For example, Machado et al. (2011) demonstrated a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showing a significant reduction in reaction times and high yields, which could be relevant for synthesizing structurally related compounds efficiently (Machado et al., 2011).
Characterization and Properties
Another aspect of research is the characterization and understanding of the properties of these compounds. Tuuttila et al. (2008) synthesized bischromophoric bisMPA based polyester Janus dendrimers with chiral azobenzene dye functionalization, which included moieties similar to the compound . These dendrimers showed broad absorption maxima in the visible region, confirmed optical purity through CD spectra, and were evaluated for their thermal properties (Tuuttila et al., 2008).
Potential Applications
Additionally, research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has explored the optical nonlinearity of these compounds, suggesting potential applications in optical limiting. Chandrakantha et al. (2013) found that specific derivatives exhibited maximum nonlinearity, indicating their suitability as candidates for optical limiting applications (Chandrakantha et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
GLP-1 receptor agonists are currently being investigated in clinical trials . Some of these drugs have been discontinued due to adverse events, but new ones are being considered . The field of pharmacotherapy for type 2 diabetes is highly competitive, so these drugs will need to provide clear advantages over existing medications to reach clinical practice .
properties
IUPAC Name |
4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl2N2O3/c1-17(18-3-5-19(6-4-18)29(34)35)33-28(16-27(32-33)23-12-24(30)15-25(31)13-23)22-8-7-21-14-26(36-2)10-9-20(21)11-22/h3-17H,1-2H3,(H,34,35)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXULAHYPRAKJ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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